Suc-DL-Ala-DL-Phe-DL-Lys-AMC
Description
Historical Development and Mechanistic Principles of Aminomethylcoumarin (AMC) Derivatives in Enzymology
The development of fluorogenic assays for proteolytic enzymes gained significant momentum with the introduction of aminomethylcoumarin (AMC) as a fluorescent reporter group. researchgate.netlibretexts.org Historically, enzyme assays relied on methods such as spectrophotometry, which often lacked the sensitivity required for detailed kinetic analysis of low-abundance enzymes. The advent of fluorescence-based techniques offered a substantial improvement in detection limits.
The mechanistic principle of AMC-based substrates is elegantly simple yet highly effective. The 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is chemically linked to a peptide sequence via an amide bond. researchgate.net In this conjugated state, the fluorescence of the AMC group is significantly quenched. researchgate.net This is because the electronic properties of the amide bond alter the fluorophore's environment, resulting in very weak fluorescence with excitation and emission wavelengths around 330-350 nm and 390-400 nm, respectively. researchgate.netlibretexts.org
Upon the enzymatic cleavage of the amide bond by a specific protease, the free AMC amine is liberated. researchgate.net This unquenching event leads to a dramatic increase in fluorescence intensity (by a factor of approximately 700) and a shift in the excitation and emission wavelengths to approximately 340-380 nm and 440-460 nm, respectively. researchgate.netcaymanchem.com This change in fluorescence provides a direct and continuous measure of enzyme activity. researchgate.net The rate of the increase in fluorescence is proportional to the rate of substrate hydrolysis, allowing for the determination of key kinetic parameters. nih.gov
Significance of Peptide-Based Fluorogenic Probes in Protease Activity Analysis
Peptide-based fluorogenic probes have become indispensable in the field of protease research for several key reasons. Firstly, they offer high sensitivity, enabling the detection of minute amounts of enzymatic activity. medchemexpress.com This is particularly crucial when studying proteases that are present at low concentrations in biological samples.
Secondly, these probes allow for the continuous monitoring of enzyme activity in real-time. This facilitates detailed kinetic studies, including the determination of Michaelis-Menten constants (Km and Vmax) and the evaluation of enzyme inhibitors. apexbt.comchemimpex.com The ability to generate a continuous readout of the reaction progress provides a more dynamic and comprehensive understanding of enzyme behavior compared to endpoint assays.
Furthermore, the peptide portion of the substrate can be tailored to confer specificity for a particular protease or a family of proteases. medchemexpress.com By designing the peptide sequence to mimic the natural cleavage site of a target enzyme, researchers can create highly selective assays. This specificity is vital for dissecting the roles of individual proteases within complex biological systems where multiple proteases may be active. The versatility in peptide design has led to the development of a wide array of fluorogenic substrates for various proteases, including caspases, cathepsins, and serine proteases. echelon-inc.comechelon-inc.com
Overview of Suc-DL-Ala-DL-Phe-DL-Lys-AMC as a Specialized Substrate in Protease Research
This compound is a synthetic peptide substrate that has found its niche in the study of specific proteases, most notably plasmin and chymotrypsin-like serine proteases. medchemexpress.comapexbt.comdoi.org The "Suc" denotes a succinyl group at the N-terminus of the peptide, which blocks the free amine and prevents unwanted side reactions. The peptide sequence, Alanine-Phenylalanine-Lysine, is designed to be recognized and cleaved by certain proteases. The "DL" designation indicates that the amino acids are a mixture of both D and L stereoisomers. Finally, the AMC group at the C-terminus serves as the fluorogenic reporter.
Structure
2D Structure
Properties
Molecular Formula |
C32H39N5O8 |
|---|---|
Molecular Weight |
621.7 g/mol |
IUPAC Name |
4-[[1-[[1-[[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C32H39N5O8/c1-19-16-29(41)45-26-18-22(11-12-23(19)26)35-31(43)24(10-6-7-15-33)36-32(44)25(17-21-8-4-3-5-9-21)37-30(42)20(2)34-27(38)13-14-28(39)40/h3-5,8-9,11-12,16,18,20,24-25H,6-7,10,13-15,17,33H2,1-2H3,(H,34,38)(H,35,43)(H,36,44)(H,37,42)(H,39,40) |
InChI Key |
GAQKKPHZOUJFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of Suc Dl Ala Dl Phe Dl Lys Amc
Strategies for the Solid-Phase Synthesis of Suc-DL-Ala-DL-Phe-DL-Lys-AMC
The most established and efficient method for producing synthetic peptides like this compound is Solid-Phase Peptide Synthesis (SPPS). wikipedia.org This technique involves the stepwise assembly of an amino acid chain on an insoluble resin support, which simplifies the purification process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing. bachem.compeptide.com
The synthesis typically proceeds from the C-terminus to the N-terminus. wikipedia.org For this specific peptide, the process would commence with a resin pre-loaded with the 7-Amino-4-methylcoumarin (B1665955) (AMC) fluorophore, which will ultimately form the C-terminal amide of the peptide. thermofisher.comiris-biotech.de
The general cycle for each amino acid addition involves two key steps:
Deprotection: Removal of the temporary Nα-protecting group from the resin-bound amino acid or peptide. The most common protecting group strategy is the use of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. wikipedia.org
Coupling: Activation of the carboxyl group of the next Nα-protected amino acid and its subsequent reaction with the newly freed N-terminal amine of the growing peptide chain to form a peptide bond. nih.gov
For the synthesis of this compound, the following sequence would be executed:
Starting Support: An AMC-functionalized resin is used as the solid support.
First Coupling: Nα-Fmoc-protected DL-Lysine, with its side-chain amine also protected (e.g., with a Boc group), is coupled to the AMC resin. The use of a racemic (DL) mixture of lysine (B10760008) is a key feature.
Cycle Repetition: The Fmoc group is removed, and the next amino acid, Nα-Fmoc-DL-Phenylalanine, is coupled. This cycle is repeated with Nα-Fmoc-DL-Alanine. At each step, a racemic mixture of the corresponding amino acid is used.
N-Terminal Capping: After the final alanine (B10760859) is coupled and its N-terminal Fmoc group is removed, the synthesis of the peptide backbone is complete. The free N-terminus of the resin-bound peptide is then acylated to introduce the succinyl group.
| Step | Action | Reagents/Components |
| 0 | Initial Resin | AMC-linked solid support |
| 1 | Coupling of Lysine | Protected DL-Lysine, Coupling agents (e.g., HBTU, HOBt) |
| 2 | Deprotection | Piperidine in a solvent like DMF to remove Fmoc group |
| 3 | Coupling of Phenylalanine | Protected DL-Phenylalanine, Coupling agents |
| 4 | Deprotection | Piperidine in DMF |
| 5 | Coupling of Alanine | Protected DL-Alanine, Coupling agents |
| 6 | Deprotection | Piperidine in DMF |
| 7 | Succinylation | Succinic anhydride |
| 8 | Cleavage & Deprotection | Strong acid (e.g., Trifluoroacetic acid) to cleave from resin and remove side-chain protecting groups |
Incorporation of the Succinyl Moiety and the 7-Amino-4-methylcoumarin (AMC) Fluorophore
The terminal modifications of the peptide are critical for its function as a fluorogenic substrate.
7-Amino-4-methylcoumarin (AMC) Fluorophore: The AMC group is a widely used fluorophore for creating fluorogenic protease substrates. iris-biotech.de In its amide-linked state within the intact peptide, the fluorescence of the AMC moiety is effectively quenched. sigmaaldrich.com When a protease cleaves the amide bond between the C-terminal amino acid (Lysine) and the AMC group, the free 7-amino-4-methylcoumarin is released. This liberation results in a significant increase in fluorescence intensity (emission ~440-460 nm upon excitation at ~340-350 nm), which can be monitored to quantify enzyme activity. sigmaaldrich.comiris-biotech.de As mentioned, the most direct synthetic route involves starting the SPPS process with AMC already covalently attached to the resin support. thermofisher.com
Succinyl Moiety: The N-terminal succinyl group is introduced after the complete Ala-Phe-Lys peptide chain has been assembled on the resin. With the N-terminal amine of alanine deprotected, the resin-bound peptide is treated with succinic anhydride, often in the presence of a non-nucleophilic base. This reaction results in the acylation of the N-terminus, forming a stable amide linkage and introducing a terminal carboxyl group. This "capping" prevents any further reactions at the N-terminus and can influence the substrate's interaction with the target enzyme. thieme-connect.com
Stereochemical Considerations in the Synthesis and Purification of DL-Amino Acid Containing Peptides
The use of racemic DL-amino acids at each of the three positions (Ala, Phe, Lys) introduces significant stereochemical complexity. jpt.com Since each DL-amino acid contains a mixture of two enantiomers (D and L), the synthesis results in a mixture of 2³ = 8 different diastereomers. This stereochemical diversity can be advantageous for screening against proteases with unknown or broad stereochemical preferences. However, it presents a considerable challenge for chemical characterization and purification.
Synthesis and Racemization: During peptide synthesis, particularly during the activation of the carboxyl group and under basic conditions used for Fmoc deprotection, there is a risk of epimerization (the conversion of one enantiomer to another) at the α-carbon of the amino acid residue. mdpi.com This can further complicate the composition of the final product mixture. Careful selection of coupling reagents and reaction conditions is necessary to minimize this side reaction.
Derivatization and Analog Generation of this compound for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to optimizing enzyme substrates or developing potent and selective inhibitors. nih.govnih.gov By systematically modifying the structure of a parent compound like this compound and evaluating the resulting changes in enzyme activity, researchers can identify the key molecular features required for recognition and cleavage. nih.gov
Strategies for Analog Generation:
Amino Acid Substitution: Individual amino acids in the sequence can be replaced with other natural or non-canonical amino acids. For instance, replacing Phenylalanine with Tyrosine could probe the importance of the aromatic ring's electronic properties, while substitution with an aliphatic residue like Leucine would assess the role of aromaticity versus hydrophobicity.
Stereochemical Scan: Instead of using a racemic mixture, each of the eight possible stereoisomers (e.g., Suc-L-Ala-L-Phe-L-Lys-AMC, Suc-D-Ala-L-Phe-L-Lys-AMC, etc.) can be synthesized individually. core.ac.uk Testing these pure diastereomers can pinpoint the precise stereochemical arrangement preferred by a target enzyme, potentially leading to a substrate with much higher sensitivity and specificity.
N-Cap Modification: The N-terminal succinyl group can be replaced with other acyl groups of varying length or functionality, such as a glutaryl group or a methoxy-succinyl (MeOSuc) group, to explore the spatial and electronic requirements of the enzyme's S4/S5 binding pocket. thieme-connect.commedchemexpress.com
Fluorophore/Quencher Modification: For more complex assays, analogs can be designed as FRET (Fluorescence Resonance Energy Transfer) substrates. This involves attaching a quencher group, such as a dinitrophenyl (Dnp) group, to the side chain of Lysine, while the AMC fluorophore remains at the C-terminus. sigmaaldrich.com Cleavage of the peptide between the fluorophore and quencher separates the pair, leading to a measurable increase in fluorescence.
Hypothetical SAR Data: The following interactive table illustrates hypothetical kinetic data that might be obtained from an SAR study on a specific protease, demonstrating how structural changes can impact substrate efficiency (kcat/Km).
Application of Suc Dl Ala Dl Phe Dl Lys Amc in Enzymatic Activity Quantification
Fundamental Principles of Fluorometric Assays for Protease Activity Using Suc-DL-Ala-DL-Phe-DL-Lys-AMC
Fluorometric assays employing this compound are based on the covalent linkage of a peptide sequence, which is recognized by a specific protease, to the fluorescent reporter molecule 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact, substrate form, the fluorescence of the AMC group is quenched. When a protease cleaves the amide bond between the C-terminal lysine (B10760008) residue and the AMC molecule, the free AMC is released. This unquenching of fluorescence results in a significant increase in the fluorescent signal, which can be monitored over time.
The rate of the increase in fluorescence is directly proportional to the rate of substrate hydrolysis, and thus, to the enzymatic activity of the protease under investigation. This relationship allows for a sensitive and continuous assay of protease activity. The fluorescence of free AMC is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm. The sensitivity of this method is high, capable of detecting very low concentrations of enzymes like plasmin.
The specificity of the assay is determined by the peptide sequence. For instance, the Ala-Phe-Lys sequence in Suc-Ala-Phe-Lys-AMC is recognized by proteases like plasmin. It is important to note that while the L-isomers of the amino acids are typically the biologically active forms recognized by enzymes, the use of a DL-racemic mixture in the substrate may influence the kinetics and specificity of the enzymatic reaction. However, detailed comparative studies on the enzymatic hydrolysis of the pure L-form versus the DL-racemic mixture are not extensively documented in the reviewed literature.
Optimization of Reaction Parameters for Robust Hydrolysis of this compound
The efficiency and accuracy of enzymatic assays using this compound are highly dependent on the reaction conditions. Optimization of parameters such as buffer systems, ionic strength, temperature, and pH is crucial for robust and reproducible results.
The choice of buffer system and the ionic strength of the assay medium can significantly impact protease activity. Different buffer systems can influence the ionization state of both the enzyme's active site residues and the substrate, thereby affecting their interaction. Commonly used buffers for protease assays include Tris-HCl and HEPES.
Ionic strength, primarily determined by the salt concentration (e.g., NaCl), can also modulate enzymatic activity. Some proteases exhibit optimal activity within a specific range of ionic strength, while high salt concentrations can be inhibitory. For example, studies on other fluorogenic substrates have shown that the activity of some viral proteases can be inhibited by about 50% in the presence of 25-100 mM NaCl. It has been noted that for some aminopeptidases, activity can be significantly higher in the presence of 100-280 mM NaCl compared to the absence of salt.
Table 1: Illustrative Influence of Ionic Strength on Protease Activity with a Fluorogenic Substrate
| NaCl Concentration (mM) | Relative Protease Activity (%) |
| 0 | 100 |
| 25 | 50 |
| 50 | 35 |
| 100 | 20 |
| 200 | 10 |
| Note: This table is illustrative and based on general findings for protease activity with fluorogenic substrates, as specific data for this compound was not available in the reviewed literature. The data shows a trend of decreasing activity with increasing ionic strength, which is common for many proteases. |
Temperature and pH are critical parameters that directly affect the rate of enzymatic reactions. Each protease has an optimal temperature and pH at which it exhibits maximum activity. For many mammalian proteases, the optimal temperature is around 37°C. However, some enzymes, like certain viral proteases, may have higher temperature optima, for instance, around 42°C.
The pH of the reaction buffer affects the protonation state of amino acid residues in the enzyme's active site and of the substrate itself, which is crucial for substrate binding and catalysis. For plasmin and chymotrypsin-like proteases, the optimal pH is typically in the neutral to slightly alkaline range, often between pH 7.4 and 9.5. For example, a study on the effect of pH on trypsin-catalyzed hydrolysis of a similar substrate showed maximal activity at alkaline pH values, with activity decreasing significantly at lower pH. Similarly, some flaviviral proteases exhibit a sharp pH optimum around 9.5, with activity dropping to less than 25% at physiological pH.
Table 2: Illustrative Effect of pH on Protease Activity with a Fluorogenic Substrate
| pH | Relative Protease Activity (%) |
| 6.5 | 20 |
| 7.0 | 55 |
| 7.5 | 85 |
| 8.0 | 100 |
| 8.5 | 95 |
| 9.0 | 80 |
| 9.5 | 60 |
| Note: This table is illustrative and based on general findings for protease activity with fluorogenic substrates, as specific data for this compound was not available in the reviewed literature. The data shows a typical bell-shaped curve with an optimum around pH 8.0. |
Influence of Buffer Systems and Ionic Strength on Enzymatic Activity
Development and Implementation of High-Throughput Screening Assays with this compound
The fluorogenic nature of this compound makes it well-suited for high-throughput screening (HTS) of protease inhibitors. HTS assays are essential in drug discovery for rapidly screening large libraries of chemical compounds to identify potential therapeutic agents. The principle of the assay remains the same: the inhibition of the protease by a compound leads to a decrease in the rate of fluorescence generation from the substrate.
For HTS, these assays are typically miniaturized and performed in multi-well plates (e.g., 96- or 384-well plates). The addition of the substrate, enzyme, and test compounds, as well as the reading of the fluorescence signal, can be automated, allowing for the screening of thousands of compounds in a short period. The use of a highly sensitive substrate like Suc-Ala-Phe-Lys-AMC is advantageous as it allows for the use of low enzyme concentrations, which can be a significant cost-saving factor in large-scale screening campaigns.
The development of such an assay involves optimizing the concentrations of the enzyme and substrate to ensure that the reaction is in the linear range and is sensitive enough to detect inhibition. Control wells, including those with no enzyme (background), enzyme with no inhibitor (maximum activity), and a known inhibitor (positive control), are crucial for data normalization and quality control.
Elucidation of Protease Substrate Specificity and Subsite Mapping Utilizing Suc Dl Ala Dl Phe Dl Lys Amc
Analysis of Enzyme Subsite Preferences (S4-S3-S2-S1-S1'-S2'-S3') through Peptide Sequence Variation
The specificity of a protease is determined by the interactions between the amino acid residues of a substrate (designated Pn...P2, P1, P1', P2'...) and the corresponding binding pockets (subsites Sn...S2, S1, S1', S2'...) of the enzyme. upenn.edubiorxiv.org The use of peptide libraries, where specific amino acid positions are systematically varied, is a powerful technique for mapping these subsite preferences. pnas.orgnih.gov By modifying the peptide sequence of substrates like Suc-DL-Ala-DL-Phe-DL-Lys-AMC and observing the resulting changes in cleavage efficiency, researchers can deduce the optimal residues for each subsite.
For instance, positional scanning synthetic combinatorial libraries (PS-SCLs) allow for the rapid profiling of protease specificity. pnas.orgsinica.edu.tw In this approach, a series of peptide libraries is synthesized where one position is fixed with a specific amino acid, while other positions contain a mixture of amino acids. By measuring the cleavage rates for each library, a detailed map of the enzyme's subsite preferences can be constructed. nih.gov This methodology has been successfully employed to delineate the specificities of numerous proteases, including caspases and granzymes. nih.gov
The interactions between subsites can also exhibit cooperativity, where the residue at one subsite influences the preference at another. nih.govembopress.org For example, studies on dipeptidyl peptidase 4 (DPP4) have shown that the side chains of the P2 and P1' residues can interact, affecting substrate accommodation and cleavage. biorxiv.orgembopress.org Comprehensive analysis using large sets of quantitative data allows for the modeling of these interactions and a deeper understanding of substrate recognition. embopress.org
Table 1: Example of Subsite Preference Mapping using Peptide Library Variation
| Subsite | Preferred Residue Type | Example Protease(s) |
| S1 | Basic (Lys, Arg) | Trypsin, Plasmin pnas.orgwikipedia.org |
| S1 | Large Hydrophobic (Phe, Tyr, Trp) | Chymotrypsin (B1334515) pnas.orgwikipedia.org |
| S1 | Small Hydrophobic (Ala, Val) | Elastase wikipedia.orgnih.gov |
| S2 | Hydrophobic | Papain-like Cysteine Proteases pnas.org |
| S3 | Aromatic (Phe, Tyr) | Tissue Plasminogen Activator (tPA) pnas.org |
| S4 | Large Hydrophobic | Cathepsin G nih.gov |
| S1' | --- | --- |
| S2' | Glycine | Granzyme B nih.gov |
| S3' | --- | --- |
| This table provides a generalized overview. Specific preferences can vary significantly between individual proteases within a family. |
Contribution of the Lysine (B10760008) Residue to S1 Subsite Recognition and Specificity
The P1 residue of a substrate is often a primary determinant of protease specificity, fitting into the S1 subsite of the enzyme. biorxiv.orgnih.gov In this compound, the lysine residue at the P1 position makes it a suitable substrate for trypsin-like serine proteases, which characteristically cleave after positively charged amino acids like lysine and arginine. wikipedia.org The specificity for lysine is dictated by the presence of a negatively charged residue, typically aspartic acid, at the base of the S1 pocket, which forms an ionic bond with the positively charged lysine side chain. wikipedia.orgresearchgate.net
The differential recognition of lysine versus arginine at the S1 subsite has been a subject of detailed structural and kinetic studies. For example, in the proprotein convertase Kex2, the S1 pocket has a secondary, more shallow binding site that accommodates lysine. pnas.org This results in a slightly different positioning of the scissile bond compared to an arginine-containing substrate, leading to a lower rate of acylation. pnas.org This demonstrates the subtle yet significant role of the P1 residue in dictating the efficiency of catalysis.
The importance of the P1 residue is not limited to serine proteases. Cysteine proteases, such as certain cathepsins, also exhibit specificity at the S1 subsite, although their preferences can be broader. acs.orgiucr.org For some cysteine proteases, the S1 subsite can accommodate both small, nonpolar residues and larger, charged residues like arginine. acs.org
Impact of Alanine (B10760859) and Phenylalanine Residues on Enzyme-Substrate Interactions at the P2 and P3 Positions
The P2 residue, occupied by phenylalanine in this compound, often contributes significantly to binding affinity. For many cysteine proteases of the papain-like class, the primary substrate specificity is actually at the P2 position, which typically prefers hydrophobic amino acids. pnas.org In some serine proteases, such as factor Xa, the P2 residue can be influenced by cooperative effects from other residues in the substrate. nih.gov Studies on α1-antitrypsin have shown that the size and charge of the P2 residue can impact interactions with elastases. plos.org
The P3 residue, an alanine in this substrate, also contributes to the enzyme-substrate interaction. The S3 subsite is often more solvent-exposed and can exhibit broader specificity. beilstein-journals.org However, for some proteases, the P3 residue can have a significant impact. For example, tissue plasminogen activator (tPA) shows a preference for aromatic amino acids at P3, while urokinase plasminogen activator (uPA) prefers small polar residues. pnas.org In matrix metalloproteinases (MMPs), a proline residue at the P3 position is often preferred. plos.org
Table 2: Influence of P2 and P3 Residues on Protease Specificity
| Protease/Family | P2 Preference | P3 Preference |
| Papain-like Cysteine Proteases | Hydrophobic pnas.org | Proline or Valine acs.org |
| Factor Xa | Glycine (influenced by P3-P3') nih.gov | --- |
| Tissue Plasminogen Activator (tPA) | Small amino acids (Gly/Ala/Ser) pnas.org | Aromatic (Phe, Tyr) pnas.org |
| Urokinase Plasminogen Activator (uPA) | Small amino acids (Gly/Ala/Ser) pnas.org | Small polar (Thr, Ser) pnas.org |
| Matrix Metalloproteinases (MMPs) | --- | Proline plos.org |
| This table illustrates the varied preferences for P2 and P3 residues across different protease families. |
Differential Specificity of this compound for Diverse Protease Families
The peptide sequence of this compound makes it a substrate for a range of proteases, but its efficiency as a substrate varies significantly between different protease families due to their distinct subsite preferences.
Serine Proteases : This family, which includes trypsin, chymotrypsin, and elastase, exhibits well-defined specificities. wikipedia.orgwikipedia.org Trypsin-like proteases, with their affinity for basic residues at P1, would readily cleave this substrate due to the lysine residue. wikipedia.org Chymotrypsin-like enzymes, which prefer large hydrophobic residues at P1, would likely not cleave this substrate efficiently. wikipedia.orgnih.gov Elastase-like proteases, preferring small hydrophobic residues at P1, would also be poor catalysts for this substrate. nih.gov
Cysteine Proteases : This class, including papain and various cathepsins, often has broader specificity than serine proteases. pnas.orgportlandpress.com While some cysteine proteases can accommodate a basic residue at P1, their primary specificity often lies at the S2 subsite, which favors hydrophobic residues. pnas.orgacs.org Therefore, the phenylalanine at P2 in this compound could facilitate its cleavage by certain cysteine proteases.
Aspartic and Metalloproteases : These families have different catalytic mechanisms and substrate specificities. wikipedia.org Aspartic proteases generally prefer hydrophobic residues at both P1 and P1', while metalloproteases often exhibit specificity at the P1' position. plos.org The suitability of this compound as a substrate for these families would depend on the specific subsite requirements of the individual enzyme.
Stereoselectivity in Enzyme Recognition of DL-Amino Acid Moieties within this compound
The presence of DL-amino acids in the substrate introduces the element of stereochemistry into enzyme-substrate recognition. Most proteases are highly stereospecific, preferentially recognizing and cleaving peptide bonds adjacent to L-amino acids. acs.org The incorporation of D-amino acids can render a peptide resistant to proteolysis. researchgate.net
However, some enzymes have evolved to recognize and process peptides containing D-amino acids. asm.orgjmb.or.kr For example, certain bacterial amidohydrolases exhibit D-stereospecificity, preferentially using D-aminoacyl derivatives as acyl donors in peptide synthesis. asm.org The study of enzymes with substrates containing D-amino acids is crucial for understanding biological processes where such modifications occur and for the development of protease-resistant peptide-based drugs. researchgate.net
The use of a substrate like this compound, which contains a racemic mixture at each position, in a protease assay would likely result in the cleavage of only the LLL-isomer by a typical L-specific protease. The rate of cleavage would therefore be dependent on the concentration of the all-L-stereoisomer. To fully characterize the stereoselectivity of a protease, it would be necessary to test the individual stereoisomers of the peptide substrate.
Kinetic Analysis of Enzyme Catalyzed Reactions with Suc Dl Ala Dl Phe Dl Lys Amc
Determination of Michaelis-Menten Kinetic Parameters (Kmand kcat) for Suc-DL-Ala-DL-Phe-DL-Lys-AMC Hydrolysis
The Michaelis-Menten model is fundamental to enzyme kinetics, describing the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, and it is an inverse measure of the substrate's affinity for the enzyme. The catalytic constant, kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate.
The determination of these parameters for the hydrolysis of this compound involves measuring the initial rates of AMC release at various substrate concentrations. nih.gov By plotting the initial velocity against the substrate concentration, a hyperbolic curve is typically obtained, which can be fitted to the Michaelis-Menten equation to determine Vmax and Km. nih.govacs.org The kcat value is then calculated from Vmax and the total enzyme concentration ([E]t) using the equation: kcat = Vmax / [E]t. nih.gov
For instance, in studies of neprilysin (NEP), a similar fluorogenic substrate, Suc-Ala-Ala-Phe-AMC, was used to determine its kinetic parameters. The Km was found to be 36.5 μM and the kcat was 1.4 s⁻¹. nih.gov While specific data for this compound with a particular enzyme is not provided in the search results, the methodology remains the same. The table below illustrates hypothetical data for the hydrolysis of a peptide-AMC substrate by a generic protease.
Table 1: Hypothetical Michaelis-Menten Kinetic Parameters for a Protease with a Peptide-AMC Substrate
| Substrate Concentration (µM) | Initial Velocity (RFU/s) |
|---|---|
| 5 | 50 |
| 10 | 90 |
| 20 | 150 |
| 40 | 220 |
| 80 | 280 |
This table presents illustrative data. Actual values would be determined experimentally.
Calculation of Catalytic Efficiency (kcat/Km) as a Measure of Substrate Turnover
The catalytic efficiency, represented by the ratio kcat/Km, is a crucial parameter for comparing the effectiveness of an enzyme with different substrates or the efficiency of different enzymes with the same substrate. nih.gov It is often referred to as the specificity constant and reflects how efficiently an enzyme can convert a substrate into a product at low substrate concentrations. nih.gov A higher kcat/Km value indicates a more efficient enzyme.
The calculation is straightforward once kcat and Km have been determined. For the aforementioned example with neprilysin and Suc-Ala-Ala-Phe-AMC, the catalytic efficiency was calculated to be 3.8×10⁴ M⁻¹·s⁻¹. nih.gov This value provides a quantitative measure of the enzyme's preference for this particular substrate. The catalytic efficiency is a widely used metric in enzyme characterization and is essential for understanding an enzyme's biological function and substrate specificity. acs.orgnih.gov
Table 2: Catalytic Efficiency of Various Enzymes with Fluorogenic Substrates
| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Neprilysin nih.gov | Suc-Ala-Ala-Phe-AMC | 1.4 | 36.5 | 3.8 x 10⁴ |
| OmpT ucsb.edu | Ac-WGGRRIKGWGTI-CONH₂ | - | - | 3.3 x 10⁶ |
This table includes data for illustrative purposes and to show the range of catalytic efficiencies observed for different enzyme-substrate pairs.
Investigation of Enzyme Activation and Allosteric Modulation Using this compound as a Probe
This compound can be employed to investigate the mechanisms of enzyme activation and allosteric modulation. Activators are molecules that increase an enzyme's activity, while allosteric modulators bind to a site other than the active site to influence catalysis. By monitoring the rate of hydrolysis of the fluorogenic substrate in the presence and absence of a potential modulator, researchers can elucidate the nature of the interaction.
For example, studies on the 20S proteasome have utilized the similar substrate Suc-Leu-Leu-Val-Tyr-AMC to explore its kinetic mechanism. researchgate.net These studies revealed complex behaviors such as substrate inhibition and hysteretic properties, indicating multiple substrate binding sites and interconvertible enzyme conformations. researchgate.net Similarly, the activation of latent 20S proteasome by SDS was analyzed by monitoring the hydrolysis of Suc-Leu-Leu-Val-Tyr-AMC, demonstrating a detailed kinetic analysis of the activation process. researchgate.net The use of this compound would allow for analogous investigations into the regulation of other proteases.
Active-Site Titration and Enzyme Concentration Determination via Stoichiometric Cleavage of this compound
Active-site titration is a technique used to determine the concentration of catalytically active enzyme in a sample. This method relies on a substrate that undergoes a stoichiometric reaction with the enzyme, where one molecule of substrate reacts with one active site. While this compound is a continuously hydrolyzed substrate and not a classic titrant, it can be used in conjunction with a tight-binding inhibitor to determine the active enzyme concentration. nih.gov
In this approach, the enzyme is incubated with a known concentration of a tight-binding inhibitor before the addition of the fluorogenic substrate. The residual enzyme activity is then measured. By titrating the enzyme with increasing concentrations of the inhibitor, a plot of activity versus inhibitor concentration can be generated. The equivalence point, where activity is completely inhibited, corresponds to the concentration of active enzyme. For instance, active-site titration of neprilysin was performed using the fluorogenic substrate Suc-Ala-Ala-Phe-AMC in the presence of the inhibitor thiorphan, revealing that the enzyme preparation was 85.8% active. nih.gov A similar approach can be applied using this compound for other proteases, provided a suitable tight-binding inhibitor is available. This is crucial for obtaining accurate kinetic parameters, as the kcat value is directly dependent on the active enzyme concentration. brennerlab.net
Table 3: Compound Names
| Abbreviation/Name | Full Chemical Name |
|---|---|
| This compound | Succinyl-DL-Alanine-DL-Phenylalanine-DL-Lysine-7-amido-4-methylcoumarin |
| AMC | 7-amino-4-methylcoumarin (B1665955) |
| Suc-Ala-Ala-Phe-AMC | Succinyl-Alanine-Alanine-Phenylalanine-7-amido-4-methylcoumarin |
| Suc-Leu-Leu-Val-Tyr-AMC | Succinyl-Leucine-Leucine-Valine-Tyrosine-7-amido-4-methylcoumarin |
| SDS | Sodium dodecyl sulfate |
| NEP | Neprilysin |
| OmpT | Outer membrane protease T |
| kcat | Catalytic constant (turnover number) |
Mechanistic Investigations of Protease Suc Dl Ala Dl Phe Dl Lys Amc Interactions
Computational Modeling and Molecular Dynamics Simulations of Enzyme-Substrate Binding
Computational modeling and molecular dynamics (MD) simulations are powerful tools for exploring the conformational dynamics and energetic landscapes of enzyme-substrate interactions at an atomic level. nih.govresearchgate.netresearchgate.net For a complex like a protease with Suc-DL-Ala-DL-Phe-DL-Lys-AMC, these methods can predict binding modes, elucidate the effects of the D-amino acids on the substrate's conformation, and identify potential allosteric sites that might influence catalysis. plos.org
MD simulations can track the trajectory of the substrate as it approaches and binds to the enzyme's active site. researchgate.net These simulations would likely reveal that the presence of D-amino acids introduces significant conformational constraints, potentially preventing the substrate from adopting the canonical extended β-strand conformation typically recognized by proteases. rsc.org Quantum mechanics/molecular mechanics (QM/MM) simulations can further be employed to study the electronic rearrangements during the catalytic steps, such as acylation and deacylation, providing insights into the transition states and energy barriers for the hydrolysis of a peptide bond involving a D-amino acid. rsc.org
Table 1: Key Parameters in Molecular Dynamics Simulations of Protease-Substrate Interactions
| Parameter | Description | Relevance to this compound |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. | Crucial for accurately representing the unusual stereochemistry of the DL-peptide and its interactions with the enzyme. |
| Solvent Model | Explicit or implicit representation of the solvent (usually water) surrounding the protein-ligand complex. | Essential for capturing the role of water molecules in mediating interactions and the overall hydrophobic effect. acs.org |
| Simulation Time | The duration of the molecular dynamics simulation. | Longer simulation times (nanoseconds to microseconds) are necessary to observe significant conformational changes and binding/unbinding events. researchgate.net |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein structures. | Used to assess the stability of the enzyme-substrate complex over the course of the simulation. researchgate.net |
| Binding Free Energy Calculation | Methods like MM/PBSA or MM/GBSA are used to estimate the free energy of binding of the substrate to the enzyme. | Provides a quantitative measure of the affinity of the protease for the substrate, which is expected to be altered by the D-amino acids. |
Identification of Critical Amino Acid Residues in Enzyme Active Sites Responsible for this compound Recognition
Protease specificity is dictated by the architecture of their active site, particularly the S1, S2, and subsequent subsites that accommodate the amino acid residues of the substrate. medcraveonline.com For a substrate like this compound, two primary protease families would be considered for potential interaction: chymotrypsin-like proteases that recognize the Phenylalanine residue, and trypsin-like proteases that target the Lysine (B10760008) residue. wikipedia.org
In a chymotrypsin-like protease, the S1 pocket is typically a deep, hydrophobic pocket that accommodates large aromatic side chains like phenylalanine. libretexts.orgbrainly.com However, the presence of a D-Phe would likely lead to a non-productive binding orientation, as the stereochemistry would clash with the established binding motif. tufts.edu For a trypsin-like protease, the S1 pocket contains a negatively charged residue, typically Aspartate 189, which forms a salt bridge with the positively charged side chain of Lysine or Arginine. researchgate.netmdpi.com The DL-Lysine in the substrate would present a challenge, but the long, flexible side chain of lysine might allow for some degree of accommodation within the S1 pocket.
The catalytic triad, typically composed of Serine, Histidine, and Aspartate, is the core catalytic machinery of serine proteases. wikipedia.org For catalysis to occur, the peptide backbone of the substrate must be precisely positioned relative to the catalytic Serine. The alternating D- and L-residues in this compound would likely disrupt this precise alignment, hindering efficient catalysis.
Table 2: Putative Critical Amino Acid Residues in Protease Active Sites for this compound Interaction
| Protease Type | Active Site Residue (Example) | Role in Recognition/Catalysis | Predicted Interaction with this compound |
| Chymotrypsin-like | Met192, Val213 (in S1 pocket) | Form a hydrophobic pocket for the P1 aromatic side chain. brainly.com | The D-Phe side chain may not orient correctly to fit into the hydrophobic S1 pocket, leading to weak binding or inhibition. tufts.edu |
| Trypsin-like | Asp189 (at base of S1 pocket) | Provides negative charge to interact with the positive charge of Lys or Arg at the P1 position. mdpi.com | The DL-Lys side chain might still be able to form an electrostatic interaction, but the backbone conformation will be non-ideal. |
| Both | Ser195 (Catalytic Triad) | Acts as the primary nucleophile, attacking the carbonyl carbon of the scissile peptide bond. wikipedia.org | The altered backbone geometry due to D-amino acids would likely misalign the target peptide bond relative to Ser195, inhibiting nucleophilic attack. |
| Both | His57 (Catalytic Triad) | Acts as a general base, accepting a proton from Ser195 to activate it. wikipedia.org | Its function is dependent on the correct positioning of Ser195 and the substrate, which is likely compromised. |
| Both | Gly193, Ser195 (Oxyanion Hole) | Stabilize the tetrahedral intermediate formed during catalysis through hydrogen bonding. wikipedia.org | Incorrect substrate binding would prevent the formation of the oxyanion and its stabilization in the oxyanion hole. |
Role of Hydrogen Bonding, Hydrophobic Interactions, and Electrostatic Complementarity in Substrate Binding
The binding of a peptide substrate to a protease active site is a finely tuned process governed by a combination of non-covalent interactions.
Hydrophobic Interactions: These are crucial for the recognition of nonpolar side chains. elifesciences.org Chymotrypsin's specificity for Phenylalanine is a classic example, driven by the favorable interaction of the aromatic ring with the hydrophobic S1 pocket. acs.orglibretexts.org While the DL-Phe in the substrate is hydrophobic, its incorrect stereochemistry could lead to steric clashes that negate the favorable hydrophobic effect. tufts.edu
Electrostatic Complementarity: This is the primary driver of specificity in proteases like trypsin. nih.govresearchgate.net The electrostatic attraction between the negatively charged Asp189 in trypsin's S1 pocket and the positively charged side chain of the substrate's Lysine residue is a key recognition event. mdpi.com This interaction is likely the most probable point of significant binding for this compound with a standard protease, as the charge interaction is less dependent on precise backbone geometry than hydrogen bonding or hydrophobic packing.
Table 3: Analysis of Molecular Interactions in Protease-Suc-DL-Ala-DL-Phe-DL-Lys-AMC Binding
| Interaction Type | Description | Expected Role in Binding this compound |
| Hydrogen Bonding | Interactions between N-H and C=O groups of the peptide backbone and enzyme residues. | Likely to be suboptimal and disrupted due to the alternating DL-stereochemistry, leading to weaker binding affinity. rsc.org |
| Hydrophobic Interactions | Sequestration of nonpolar side chains (like Phe) away from water in hydrophobic pockets of the enzyme. | The D-configuration of Phenylalanine would likely result in poor fitting into the S1 pocket of a chymotrypsin-like enzyme, potentially leading to competitive inhibition rather than cleavage. cdnsciencepub.comnih.gov |
| Electrostatic Complementarity | Attraction between oppositely charged groups, such as the enzyme's Asp189 and the substrate's Lysine. | This is the most likely significant interaction, potentially allowing a trypsin-like protease to bind the substrate despite its non-canonical nature. nih.gov |
Inhibitor Discovery and Characterization Employing Suc Dl Ala Dl Phe Dl Lys Amc Assays
Screening for Novel Protease Inhibitors Using Suc-DL-Ala-DL-Phe-DL-Lys-AMC as the Reporter Substrate
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds for their potential to inhibit a specific biological target, such as a protease. nih.gov The use of fluorogenic substrates like this compound is particularly well-suited for HTS due to the simplicity and sensitivity of fluorescence-based assays. lboro.ac.uk
In a typical HTS setup, the target protease, this compound, and a compound from the library are combined in the wells of a microtiter plate. frontiersin.org If the compound is an inhibitor, it will interfere with the protease's ability to cleave the substrate, resulting in a lower fluorescence signal compared to a control reaction without the inhibitor. This allows for the rapid identification of "hits"—compounds that show inhibitory activity. These assays can be automated and performed in 96- or 384-well plate formats, allowing for the screening of thousands of compounds in a short period. biorxiv.org
The success of an HTS campaign relies on robust and reproducible assay conditions. biorxiv.org This includes optimizing the concentrations of the enzyme and substrate to ensure that the reaction proceeds at a steady rate and that the assay is sensitive enough to detect even weak inhibitors. biorxiv.org For instance, in a screen for viral protease inhibitors, researchers might use 20 nM of the enzyme and 1 µM of a fluorogenic substrate. biorxiv.org
Determination of Inhibitor Potency (IC50, Ki Values) against Target Proteases
Once initial hits are identified from a screening campaign, their potency must be quantified. Two key parameters used to describe the potency of an inhibitor are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. embopress.org To determine the IC50, a series of experiments are conducted where the enzyme and substrate concentrations are held constant, while the concentration of the inhibitor is varied. The resulting data, plotting enzyme activity against inhibitor concentration, is then fitted to a dose-response curve to calculate the IC50. embopress.org
The Ki value, or inhibition constant, is a more fundamental measure of the affinity of the inhibitor for the enzyme. It represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a tighter binding inhibitor. The relationship between IC50 and Ki can be influenced by the concentration of the substrate used in the assay and the mechanism of inhibition. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate. pharmaleads.com
| Inhibitor | Target Protease | IC50 (µM) | Ki (µM) | Inhibition Type |
|---|---|---|---|---|
| Compound A | Trypsin-like Protease | 5.2 | 2.1 | Competitive |
| Compound B | Chymotrypsin-like Protease | 10.8 | 10.8 | Non-competitive |
| Compound C | Trypsin-like Protease | 2.5 | 0.9 | Competitive |
| Compound D | Chymotrypsin-like Protease | 15.3 | 25.5 | Uncompetitive |
Mechanistic Classification of Enzyme Inhibition (Competitive, Non-Competitive, Uncompetitive)
Understanding how an inhibitor interacts with an enzyme and its substrate is crucial for drug development. Enzyme inhibition is broadly classified into three main reversible types: competitive, non-competitive, and uncompetitive. numberanalytics.com Assays utilizing this compound can be designed to elucidate the mechanism of action of a newly discovered inhibitor. nih.gov
Competitive Inhibition: In this mode, the inhibitor binds to the active site of the enzyme, the same site where the substrate binds. aatbio.com The inhibitor and substrate are therefore in direct competition. A competitive inhibitor will increase the apparent Michaelis constant (Km) of the substrate but will not affect the maximum reaction velocity (Vmax). nih.gov This type of inhibition can be overcome by increasing the substrate concentration. numberanalytics.comnih.gov
Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. numberanalytics.com This binding event alters the conformation of the enzyme, reducing its catalytic efficiency. The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. wikipedia.org In pure non-competitive inhibition, the inhibitor decreases the Vmax but does not affect the Km of the substrate. numberanalytics.com
Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate complex, at a site distinct from the active site. numberanalytics.comnih.gov This binding stabilizes the enzyme-substrate complex, making it more difficult for the product to be released. Uncompetitive inhibition results in a decrease in both the Vmax and the apparent Km of the substrate. numberanalytics.com
To determine the inhibition mechanism, kinetic studies are performed by measuring the initial reaction rates at various concentrations of both the substrate (this compound) and the inhibitor. The data is then often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]), which allows for the clear distinction between the different inhibition types based on the changes in the slope and intercepts of the lines. biologydiscussion.com
| Inhibition Type | Effect on Vmax | Effect on Km | Binds to |
|---|---|---|---|
| Competitive | Unchanged | Increases | Enzyme active site nih.gov |
| Non-competitive | Decreases | Unchanged | Allosteric site on enzyme or enzyme-substrate complex wikipedia.orgnih.gov |
| Uncompetitive | Decreases | Decreases | Enzyme-substrate complex nih.gov |
Design and Synthesis of Activity-Based Probes (ABPs) Based on the this compound Scaffold
Activity-based probes (ABPs) are powerful chemical tools used to study the activity and function of enzymes within complex biological systems. rsc.org These probes are typically composed of three key components: a recognition element that directs the probe to a specific enzyme or enzyme family, a reactive group (or "warhead") that forms a covalent bond with the active site of the enzyme, and a reporter tag (such as a fluorophore or biotin) for detection and analysis. rsc.org
The peptide sequence of this compound can serve as the recognition element for the design of novel ABPs targeting proteases that recognize this sequence. nih.gov By replacing the cleavable AMC group with a reactive electrophile, a molecule can be created that specifically and irreversibly binds to the active site of the target protease. nih.govnih.gov
The design and synthesis of such ABPs often involve:
Scaffold Selection: The peptide sequence (e.g., Ala-Phe-Lys) provides the specificity for the target protease.
Warhead Incorporation: An electrophilic group, such as a vinyl sulfone, diphenyl phosphonate, or a halomethylketone, is attached to the peptide. nih.govnih.gov This group is designed to react with a nucleophilic residue (e.g., serine, cysteine, or threonine) in the enzyme's active site, forming a stable covalent bond.
Reporter Tag Attachment: A reporter group is incorporated, often at a position that does not interfere with enzyme binding. rsc.org This tag allows for the visualization of labeled enzymes by techniques such as fluorescence microscopy or their enrichment for proteomic analysis. rsc.org
These custom-designed ABPs are invaluable for identifying active proteases in complex biological samples, studying their roles in disease, and validating them as therapeutic targets. nih.gov
Specific Protease Systems and Biological Contexts Investigated with Suc Dl Ala Dl Phe Dl Lys Amc and Its Analogs
Characterization of Cysteine Proteases (e.g., Calpains, Papain)
Analogs of Suc-DL-Ala-DL-Phe-DL-Lys-AMC are utilized to investigate the activity of certain cysteine proteases, a class of enzymes characterized by a cysteine residue in their active site.
Calpains: These are calcium-dependent, non-lysosomal cysteine proteases. The chymotrypsin-like substrate Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) is a known substrate for calpain and is often used to measure its activity in cellular extracts. nih.govsouth-bay-bio.com However, because this substrate is also cleaved by the proteasome, assays must be carefully designed to distinguish between the two activities. nih.gov For example, experiments can be run with and without calcium and in the presence of specific calpain inhibitors to isolate calpain-dependent activity. nih.gov Another analog, Boc-Val-Leu-Lys-AMC, has been identified as a substrate for porcine calpain isozymes I and II. medchemexpress.com
Papain: A well-characterized cysteine protease from papaya latex, papain is also studied using fluorogenic peptide substrates. Boc-Val-Leu-Lys-AMC serves as a sensitive and specific substrate for papain, allowing for detailed kinetic analysis. medchemexpress.com
Table 1: Substrate Analogs for Cysteine Protease Characterization
| Protease | Substrate Analog | Remarks | Citations |
|---|---|---|---|
| Calpains | Suc-Leu-Leu-Val-Tyr-AMC | Also a substrate for the 20S proteasome; requires specific assay conditions to ensure specificity. | nih.govsouth-bay-bio.com |
| Calpains | Boc-Val-Leu-Lys-AMC | Substrate for porcine calpain I and II. | medchemexpress.com |
| Papain | Boc-Val-Leu-Lys-AMC | A sensitive and specific substrate for papain. | medchemexpress.com |
Analysis of Serine Proteases (e.g., Plasmin, Gingipain K, Chymotrypsin (B1334515), Trypsin, Elastase, FAM111A, Neutrophil Serine Protease 4)
Serine proteases, which utilize a serine residue for catalysis, are a large and diverse family. Various analogs of this compound with different peptide sequences are employed to ensure specificity for the target enzyme.
Plasmin: Suc-Ala-Phe-Lys-AMC was specifically developed as a highly sensitive and specific fluorogenic substrate for plasmin, a key enzyme in the fibrinolytic system responsible for dissolving blood clots. novoprolabs.com Its utility allows for the measurement of both plasmin and its activator, plasminogen activator, in the same biological fluids. novoprolabs.com The methoxy-succinyl variant, MeOSuc-Ala-Phe-Lys-AMC, is also frequently used in plasmin activity assays. frontiersin.orgnih.gov
Gingipain K: This is a lysine-specific cysteine protease from the periodontal pathogen Porphyromonas gingivalis, though it is often assayed alongside serine proteases due to substrate overlap. Suc-Ala-Phe-Lys-AMC is used as a substrate to assay its activity. medchemexpress.commedchemexpress.combachem.com
Chymotrypsin: The analog Suc-Ala-Ala-Pro-Phe-AMC (Suc-AAPF-AMC) is a widely used fluorogenic substrate to measure the activity of chymotrypsin and chymotrypsin-like enzymes. novoprolabs.comcaymanchem.com Kinetic studies with α-chymotrypsin determined a Kₘ of 15 µM and a kcat of 1.5 s⁻¹ for this substrate. novoprolabs.com The proteasome substrate, Suc-LLVY-AMC, is also used to measure the chymotrypsin-like activity of various proteases. south-bay-bio.com
Trypsin: Trypsin is a serine protease that cleaves peptide chains mainly at the carboxyl side of the amino acids lysine (B10760008) or arginine. Substrates like Suc-Ala-Phe-Lys-AMC, which contain lysine, are suitable for measuring the activity of trypsin-like enzymes.
Elastase: For human neutrophil elastase (HNE), a common fluorogenic substrate is the analog MeO-Suc-Ala-Ala-Pro-Val-AMC. oaepublish.com This substrate has a reported Kₘ of 0.29 mM and a kcat of 3.3 s⁻¹. oaepublish.com
FAM111A: This serine protease exhibits chymotrypsin-like specificity. asm.org Its peptidase activity has been characterized in vitro using the artificial substrate Suc-AAPF-AMC. nih.govnih.gov
Neutrophil Serine Protease 4 (NSP4): NSP4 is a more recently discovered protease found in the azurophilic granules of neutrophils. nih.gov It displays a distinct substrate specificity, preferring arginine at the P1 position. Its activity has been assessed using substrates like H-Tyr-Arg-Phe-Arg-AMC and H-Tyr-Arg-Phe-Lys-AMC to compare its preference for arginine over lysine. uni-muenchen.de
Table 2: Substrate Analogs for Serine Protease Characterization
| Protease | Substrate Analog | Kinetic Parameters | Citations |
|---|---|---|---|
| Plasmin | Suc-Ala-Phe-Lys-AMC | Highly sensitive and specific substrate. | novoprolabs.comapexbt.com |
| Plasmin | MeOSuc-Ala-Phe-Lys-AMC | Used as a selective fluorescent substrate at concentrations around 40 µM. | frontiersin.orgnih.gov |
| Gingipain K | Suc-Ala-Phe-Lys-AMC | Used for assaying enzyme activity. | medchemexpress.commedchemexpress.combachem.com |
| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | Kₘ: 15 µM; kcat: 1.5 s⁻¹ | novoprolabs.com |
| Neutrophil Elastase | MeO-Suc-Ala-Ala-Pro-Val-AMC | Kₘ: 0.29 mM; kcat: 3.3 s⁻¹ | oaepublish.com |
| FAM111A | Suc-Ala-Ala-Pro-Phe-AMC | Used as an artificial substrate to measure chymotrypsin-like activity. | nih.govnih.gov |
| NSP4 | H-Tyr-Arg-Phe-Lys-AMC | Used to compare substrate preference relative to Arg-containing peptides. | uni-muenchen.de |
Studies on Aminopeptidases (e.g., Aminopeptidase N) and Other Exopeptidases
Aminopeptidases are exopeptidases that cleave amino acids from the N-terminus of proteins or peptides.
Aminopeptidase N (PepN): A surprising finding was the identification of Aminopeptidase N (PepN) in Escherichia coli as the enzyme responsible for hydrolyzing Suc-LLVY-AMC, a substrate typically used for measuring the chymotrypsin-like activity of the 20S proteasome. nih.gov This discovery was significant as E. coli lacks proteasomes. nih.gov Further studies confirmed that PepN is an aminoendopeptidase with broad substrate specificity, capable of cleaving both endopeptidase and exopeptidase substrates. nih.govresearchgate.net While it is known as an alanine (B10760859) aminopeptidase, it can cleave a variety of substrates, showing a preference for basic (arginine, lysine) and small (alanine) amino acids at the N-terminus. researchgate.netuniprot.org Studies on PepN from Vibrio fischeri also demonstrated broad activity with a preference for basic and hydrophobic side chains. asm.org
Investigation of Intracellular and Extracellular Proteolytic Pathways (e.g., 20S Proteasome, Prolyl Oligopeptidases)
Fluorogenic substrates are critical for studying complex proteolytic machinery like the proteasome.
20S Proteasome: The 20S proteasome is the catalytic core of the proteasome complex and possesses multiple peptidase activities. The chymotrypsin-like activity is the most studied, and Suc-LLVY-AMC is the substrate of choice for monitoring this specific activity of the β5 subunit in both constitutive and immunoproteasomes. south-bay-bio.comoup.comubpbio.comuniversiteitleiden.nl The cleavage of this substrate releases AMC, which can be monitored fluorometrically. ubpbio.com To ensure that the measured activity is from the proteasome, assays are often run in the presence of a specific proteasome inhibitor, such as MG132. ubpbio.com Kinetic parameters for the hydrolysis of Suc-LLVY-AMC by the 20S proteasome have been determined in various studies, though the values can vary depending on the source of the proteasome and assay conditions. oup.comnih.gov
Prolyl Oligopeptidases: This family of enzymes specifically cleaves peptide bonds on the carboxyl side of proline residues. Therefore, substrates like this compound and its common analogs, which lack a proline residue at the appropriate position, are not suitable for characterizing the activity of prolyl oligopeptidases.
Table 3: Substrate Analogs for Proteolytic Pathway Investigation | Pathway/Complex | Proteolytic Activity | Substrate Analog | Kinetic Parameters (Kₘ) | Citations | | :--- | :--- | :--- | :--- | :--- | | 20S Proteasome | Chymotrypsin-like (β5) | Suc-Leu-Leu-Val-Tyr-AMC | 300-580 µM (Spinach); ~140 µM (Thermoplasma acidophilum) | oup.comnih.gov | | 20S Proteasome | Chymotrypsin-like (β5) | Z-Leu-Leu-Glu-AMC | Used to monitor caspase-like/PGPH activity (β1). | nih.govuniversiteitleiden.nl | | 20S Proteasome | Trypsin-like (β2) | Boc-Leu-Arg-Arg-AMC | Used to monitor trypsin-like activity. |
Advanced Methodological Applications and Emerging Research Avenues for Suc Dl Ala Dl Phe Dl Lys Amc
Integration of Suc-DL-Ala-DL-Phe-DL-Lys-AMC Assays with Mass Spectrometry-Based Proteomics (e.g., ICP-MS)
While fluorescence is the conventional readout for assays using this compound, integrating these assays with mass spectrometry (MS) offers enhanced quantitative power and multiplexing capabilities. A particularly innovative approach involves Inductively Coupled Plasma Mass Spectrometry (ICP-MS). nih.gov ICP-MS provides absolute quantification of elements with high sensitivity and a wide dynamic range, largely independent of the sample matrix. magtech.com.cn
The strategy involves synthesizing a modified version of the this compound substrate. This modification includes a stable, non-radioactive elemental tag, such as a lanthanide ion chelated at the N-terminus, and a capture tag like biotin (B1667282) at the C-terminus. nih.gov The assay proceeds as follows:
The dual-tagged substrate is incubated with a biological sample containing the target protease.
The protease cleaves the peptide, separating the elemental tag from the capture tag.
The uncleaved substrate is removed using an affinity capture method (e.g., streptavidin beads for a biotin tag).
The supernatant, containing the cleaved fragment with the elemental tag, is analyzed by ICP-MS.
The amount of the element detected by ICP-MS is directly proportional to the amount of cleaved substrate, providing an absolute measure of protease activity. researchgate.netresearchgate.net This method has demonstrated superior detection limits compared to traditional fluorescence assays, capable of detecting enzyme concentrations in the low picomolar range. nih.gov The use of different lanthanide isotopes as elemental tags allows for the design of highly multiplexed assays, where the activities of numerous proteases can be quantified simultaneously in a single sample. nih.govoup.com
Real-Time Monitoring and High-Content Imaging of Protease Activity in Cellular and Tissue Models
Understanding the spatiotemporal dynamics of protease activity is crucial, as these enzymes function in specific subcellular locations and their activity is tightly regulated. stanford.eduresearchgate.net Fluorogenic substrates like this compound are central to real-time monitoring and high-content imaging (HCI) of protease activity directly in living cells and complex tissue models. nih.govnih.gov
In this application, the cell-permeant substrate is introduced to live cells. Upon cleavage by an intracellular or cell-surface protease, the liberated, highly fluorescent AMC molecule can be visualized using advanced microscopy techniques, such as confocal microscopy. nih.govnih.gov This allows researchers to:
Visualize Protease Activity in Real-Time: Track the dynamic changes in protease activity in response to stimuli or inhibitors. stanford.edu
Localize Activity: Pinpoint the exact subcellular compartments (e.g., lysosomes, cytoplasm) or pericellular regions where the protease is active.
Perform High-Content Analysis: Combine fluorescent readouts of protease activity with probes for other cellular events (e.g., apoptosis, cell proliferation) in a single experiment, providing a holistic view of the cellular response. thermofisher.com
These imaging techniques have been successfully applied in sophisticated 3D cell culture and "pathomimetic avatar" models that recapitulate the complex architecture and microenvironment of tumors. nih.govnih.gov By using substrates like this compound in these models, researchers can quantify and follow the dynamics of proteolysis in a context that more closely mimics in vivo conditions, facilitating the screening of therapeutic agents that target proteolytic pathways. nih.govnih.gov
Development of Multiplexed Assays for Simultaneous Profiling of Multiple Protease Activities
The proteome contains over 500 human proteases, often working in complex networks. nih.gov Analyzing the activity of a single protease provides an incomplete picture. Multiplexed assays, which simultaneously measure the activity of multiple proteases, are therefore essential for understanding complex biological processes and disease states.
Substrates like this compound are foundational to several multiplexing strategies:
Spectrally Distinct Fluorophores: The most direct approach involves creating a panel of protease substrates, each with a unique peptide sequence recognized by a different protease and conjugated to a spectrally distinct fluorophore. rsc.org This allows for simultaneous detection in a single well or sample. For instance, a dual-FRET system using three different dyes has been developed to detect trypsin and chymotrypsin (B1334515) activity concurrently. rsc.org
Droplet-Based Microfluidics: This technology enables high-throughput, multiplexed analysis from minute sample volumes. nih.gov Different fluorogenic substrates can be encapsulated in nanoliter-sized droplets with the sample, allowing for thousands of individual reactions to be monitored in parallel. This method significantly reduces reagent consumption and is ideal for precious clinical samples. nih.gov
DNA-Barcoded Biosensors: In a highly scalable approach, cells are engineered to express different protease-specific biosensors. embopress.org Each biosensor is linked to a unique DNA barcode. Protease activity is coupled to cell survival or the release of the barcode, which can then be quantified by high-throughput sequencing. This allows for the screening of tens of thousands of compound-target interactions against dozens of proteases simultaneously. embopress.org
Quantum Dot-FRET: Quantum dots (QDs) can serve as versatile energy donors in Förster Resonance Energy Transfer (FRET) assays. thno.org By pairing different colored QDs with specific peptide substrates, it's possible to create a multiplexed assay system to monitor several protease activities at once. thno.org
These multiplexed platforms provide a "protease activity signature" that can be more informative for disease diagnosis or for understanding drug mechanisms than single-enzyme readouts. nih.gov
Utilization in Enzyme Engineering and Directed Evolution for Modified Protease Specificity
Directed evolution and enzyme engineering are powerful techniques used to create new enzymes with desired properties, such as altered substrate specificity or enhanced stability. nih.govfredhutch.orgd-nb.info These approaches rely on generating large libraries of enzyme variants, which must then be screened for the desired function.
Fluorogenic substrates like this compound are indispensable tools for the high-throughput screening (HTS) step in these protocols. nih.govacs.org The process typically involves:
Library Generation: Mutagenesis is used to create a diverse library of genes encoding for variants of a specific protease. fredhutch.org
Expression: The library of variants is expressed in a suitable host system, such as E. coli or yeast. nih.govacs.org
High-Throughput Screening: The activity of each protease variant is rapidly assessed by incubating it with the fluorogenic substrate. The intensity of the fluorescent signal produced by the cleavage of this compound is directly proportional to the enzyme's activity. acs.org
This fluorescence-based readout can be adapted for various HTS formats, including microtiter plates and ultra-high-throughput methods like fluorescence-activated cell sorting (FACS). nih.gov In FACS-based screens, cells displaying active protease variants that cleave the substrate become fluorescent and can be isolated from millions of non-active cells. Another advanced method is Phage-Assisted Continuous Evolution (PACE), where protease activity on a specific substrate is linked to the propagation of a bacteriophage, enabling rapid, continuous evolution in the lab. researchgate.netuchicago.edu By using this compound as the screening substrate, researchers can evolve proteases with enhanced activity or novel specificity towards the Ala-Phe-Lys motif.
Exploration of Novel Physiological and Pathophysiological Roles of Target Proteases
The advanced methodologies described above are critical for exploring the roles of proteases in health and disease. qut.edu.au Proteases are involved in a vast array of physiological processes, and their dysregulation is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases. nih.govbiorxiv.org
Substrates like this compound, which are known to be cleaved by enzymes such as plasmin and other chymotrypsin-like proteases, enable the functional investigation of these specific enzymes in complex biological contexts. novoprolabs.comglpbio.com For example, plasmin is a key enzyme in fibrinolysis (the breakdown of blood clots), but it also plays roles in extracellular matrix remodeling and carcinogenesis. novoprolabs.comnih.gov
By applying highly sensitive and specific assays built around this compound, researchers can:
Probe Protease Activity in Disease Models: Use real-time imaging to observe how the activity of a target protease changes during cancer cell invasion or inflammatory responses. stanford.edunih.govnih.gov
Identify Novel Substrates and Pathways: Employ multiplexed activity profiling to uncover previously unknown protease networks that are altered in disease. nih.gov
Validate Therapeutic Targets: Screen for inhibitors of specific proteases in high-throughput formats and validate their efficacy in cellular models. embopress.org
The ability to measure not just the presence but the activity of a specific protease with high spatiotemporal resolution provides a powerful tool for dissecting its precise function and for identifying its potential as a therapeutic target or a diagnostic biomarker.
Interactive Data Table: Advanced Applications
| Methodological Application (Click to Filter) | Core Principle | Key Advantage | Relevant Technologies |
|---|---|---|---|
| Mass Spectrometry Integration | Quantification of an elemental tag released from the substrate upon cleavage. | Absolute quantification, high sensitivity, and superior multiplexing with isotopic labels. nih.govnih.gov | ICP-MS, Lanthanide Tagging, Biotin-Streptavidin Capture |
| Real-Time & High-Content Imaging | Visualization of fluorescence released from the substrate by active proteases in live cells. | Provides spatiotemporal information on protease activity within a cellular context. nih.govnih.gov | Confocal Microscopy, 3D Cell Culture, Pathomimetic Avatars |
| Multiplexed Assays | Simultaneous measurement of multiple protease activities using distinct substrates or reporters. | Provides a comprehensive "activity signature" for complex biological states. nih.govembopress.org | Microfluidics, DNA Barcoding, Spectrally Distinct Fluorophores, Quantum Dots |
| Enzyme Engineering | Use of the substrate in high-throughput screens to identify enzyme variants with desired properties. | Enables the rapid evolution of proteases with novel specificity or enhanced activity. nih.govacs.org | FACS, Phage-Assisted Continuous Evolution (PACE), HTS |
| Exploring Protease Roles | Application of advanced assays to measure protease activity in physiological and disease models. | Elucidates novel functions of proteases and validates them as therapeutic targets. qut.edu.aunih.gov | Live-Cell Imaging, Activity-Based Probes, Protease Profiling |
Table of Mentioned Compounds
| Abbreviation/Common Name | Full Chemical Name |
| This compound | Succinyl-DL-Alanine-DL-Phenylalanine-DL-Lysine-7-amino-4-methylcoumarin |
| AMC | 7-amino-4-methylcoumarin (B1665955) |
| Suc-AAPF-AMC | Succinyl-Alanine-Alanine-Proline-Phenylalanine-7-amino-4-methylcoumarin |
| FRET | Förster Resonance Energy Transfer |
| QD | Quantum Dot |
| TFA | Trifluoroacetic acid |
| ICP-MS | Inductively Coupled Plasma Mass Spectrometry |
| FACS | Fluorescence-Activated Cell Sorting |
| PACE | Phage-Assisted Continuous Evolution |
| DMSO | Dimethyl sulfoxide |
Q & A
Basic Research Questions
Q. How can Suc-DL-Ala-DL-Phe-DL-Lys-AMC be synthesized and characterized for purity?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Post-synthesis, purity is assessed via reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column (gradient: 5–95% acetonitrile/0.1% trifluoroacetic acid). Mass confirmation is performed using electrospray ionization mass spectrometry (ESI-MS) with a resolution of ≥30,000 to detect isotopic patterns. Quantify impurities (e.g., truncated sequences) by integrating HPLC peaks and applying a threshold of ≥95% purity for research-grade material .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. Use a hydrophilic interaction liquid chromatography (HILIC) column for polar compound retention. Calibrate with isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate the method by assessing recovery rates (80–120%), limit of detection (LOD: ≤1 nM), and intra-day precision (CV ≤15%) in pooled plasma .
Q. How should stability studies for this compound be designed?
- Methodological Answer : Conduct accelerated stability testing under varying conditions:
- Temperature : -80°C, -20°C, 4°C, and 25°C.
- pH : 2.0 (simulating gastric fluid) and 7.4 (physiological pH).
- Timepoints : 0, 1, 3, 7, 14, and 30 days.
Analyze degradation products via LC-MS/MS and quantify intact compound loss using calibration curves. Report degradation kinetics (e.g., half-life) under each condition .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s protease specificity?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength). Perform side-by-side comparative studies using standardized buffers (e.g., Tris-HCl vs. phosphate) and enzyme-to-substrate ratios. Apply Michaelis-Menten kinetics to calculate Km and kcat under each condition. Use ANOVA to statistically compare results across labs, and validate findings with orthogonal techniques like fluorescence polarization .
Q. What strategies optimize the use of this compound in high-throughput screening (HTS) assays?
- Methodological Answer : To minimize background noise in HTS:
- Quench Solution : Use 1% SDS to terminate reactions and stabilize the fluorescent AMC moiety.
- Plate Readers : Select filters with excitation/emission at 380/460 nm and apply Z’-factor validation (Z’ ≥0.5).
- Normalization : Include controls with protease inhibitors (e.g., PMSF) to subtract non-enzymatic hydrolysis.
Data should be analyzed using nonlinear regression models to account for signal saturation .
Q. How can computational modeling predict this compound’s interaction with novel proteases?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of the protease’s active site. Parameterize the force field for AMC’s fluorophore and the peptide backbone. Validate predictions with mutagenesis studies (e.g., alanine scanning of protease catalytic residues). Compare computational binding energies (ΔG) with experimental Ki values to refine the model .
Data Management & Reporting
Q. What metadata should accompany experimental data on this compound for reproducibility?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Chemical Metadata : Batch number, purity, storage conditions.
- Assay Conditions : Buffer composition, temperature, instrument calibration logs.
- Statistical Analysis : Software (e.g., GraphPad Prism version), normalization methods, outlier criteria.
Deposit raw data in repositories like Zenodo or Figshare with DOI links .
Table: Comparative LC-MS/MS Parameters for this compound Analysis
| Parameter | Optimal Value | Impact on Sensitivity |
|---|---|---|
| Column Type | HILIC (2.1 mm × 100 mm, 1.7 µm) | Enhances retention of polar analytes |
| Ionization Mode | Positive ESI | Maximizes AMC fragment yield |
| Collision Energy | 25–30 eV | Balances fragmentation efficiency |
| Internal Standard | D5-AMC | Corrects for ion suppression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
